molecular formula C11H14N2S B3132375 1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine CAS No. 36700-38-6

1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine

Cat. No.: B3132375
CAS No.: 36700-38-6
M. Wt: 206.31 g/mol
InChI Key: YSAUAVHXTIETRK-WAYWQWQTSA-N
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Description

The compound 1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine (IUPAC name) is a tetrahydropyrimidine derivative widely recognized as pyrantel, a broad-spectrum anthelmintic agent . Its molecular formula is C₁₁H₁₄N₂S (molecular weight: 206.3 g/mol), featuring a pyrimidine ring fused with a dihydro moiety and an (E)-configured thiophen-2-ylethenyl substituent . Pyrantel exists in multiple salt forms, such as pyrantel pamoate (CAS: 22204-24-6, molecular weight: 594.68 g/mol) and pyrantel tartrate, which enhance its solubility and bioavailability .

The compound selectively targets nicotinic acetylcholine receptors (nAChRs) in nematodes, inducing paralysis and expulsion of parasitic worms .

Properties

IUPAC Name

1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h2,4-6,9H,3,7-8H2,1H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAUAVHXTIETRK-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860170
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36700-38-6
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1-METHYL-2-((1Z)-2-(2-THIENYL)ETHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6FN82X43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidine ring. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the double bond and the subsequent cyclization to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiophene derivatives.

  • Substitution: Substitution reactions at various positions on the thiophene and pyrimidine rings can yield a variety of functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction: Reduced thiophene derivatives and other reduced products.

  • Substitution: Functionalized thiophene and pyrimidine derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of parasitic infections and other diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morantel (1-Methyl-2-[(E)-2-(3-Methylthiophen-2-Yl)Ethenyl]-5,6-Dihydro-4H-Pyrimidine)

Morantel (C₁₂H₁₆N₂S, molecular weight: 220.3 g/mol) is a methyl-substituted analog of pyrantel. Key differences include:

  • Substituent : A 3-methylthiophene group replaces the thiophene moiety in pyrantel.
  • Pharmacology : Enhanced lipophilicity due to the methyl group improves absorption and efficacy against gastrointestinal parasites in veterinary use .
  • Activity : Morantel exhibits a broader spectrum against resistant nematode strains compared to pyrantel .
Property Pyrantel Morantel
Molecular Formula C₁₁H₁₄N₂S C₁₂H₁₆N₂S
Molecular Weight (g/mol) 206.3 220.3
Melting Point (°C) 266–267 (pamoate salt) Not reported
CAS Number 15686-83-6 20574-50-9
Primary Use Human & veterinary Veterinary

1-Amino-6-Phenyl-4-(Thiophen-2-Yl)-2-Thioxotetrahydropyrimidin-5(6H)-One (11a)

This derivative (C₁₅H₁₃N₃OS₂, molecular weight: 339.42 g/mol) differs structurally via:

  • Functional Groups: A thioxo (C=S) group at position 2 and an amino group at position 1.
  • Properties : Lower melting point (140–142°C) compared to pyrantel pamoate, likely due to reduced crystallinity from the thioxo group .
  • Synthesis : Formed via condensation of thiourea derivatives with ketones, contrasting pyrantel’s guanidine-based synthesis .

2-Imino-4-Phenyl-6-(Thiophen-2-Yl)-Tetrahydropyrimidin-5(2H)-One (13a)

This compound (C₁₅H₁₃N₃OS, molecular weight: 299.35 g/mol) features:

  • Activity: Limited anthelmintic data, but its imino group may enhance interaction with nAChRs .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • Pyrantel Pamoate : Poor aqueous solubility (<0.1 g/100 mL at 19°C) necessitates formulation as a salt for oral administration .
  • Pyrantel Tartrate : Higher solubility improves rapid absorption in veterinary formulations .

Stereochemical Impact

The (E)-configuration of the ethenyl group in pyrantel is essential for binding to nAChRs. Computational studies suggest that the (Z)-isomer would sterically hinder receptor interaction .

Biological Activity

1-Methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄N₂S and features a pyrimidine ring with a thiophene substituent. Its structure can be represented as follows:

1 Methyl 2 Z 2 thiophen 2 ylethenyl 5 6 dihydro 4H pyrimidine\text{1 Methyl 2 Z 2 thiophen 2 ylethenyl 5 6 dihydro 4H pyrimidine}

Key Properties

PropertyValue
Molecular Weight210.31 g/mol
Chemical FormulaC₁₁H₁₄N₂S
CAS Number36700-38-6

Research indicates that compounds related to this compound exhibit activity at various receptor sites. Notably, they may act as agonists at muscarinic acetylcholine receptors, which are implicated in numerous neurological functions.

  • Muscarinic Receptor Agonism : Agonists at muscarinic receptors have been explored for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. A study highlighted that derivatives of tetrahydropyridine exhibited high selectivity for M(1), M(2), and M(4) receptors, suggesting therapeutic potential for cognitive enhancement and management of psychotic symptoms .
  • Antiparasitic Activity : The compound's structural analogs have shown efficacy as anthelmintics, targeting nematodes by acting on nicotinic acetylcholine receptors in muscle cells, leading to paralysis of the parasites . This mechanism is crucial for developing veterinary medicines.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Neurological Disorders : Potential use in treating conditions like Alzheimer's and schizophrenia due to its interaction with muscarinic receptors.
  • Anthelmintic Treatment : Effective against gastrointestinal nematodes in veterinary medicine.

Study on Muscarinic Agonists

In a study published in 2003, researchers synthesized various derivatives of tetrahydropyridine and evaluated their binding affinity to muscarinic receptors. One compound demonstrated significant agonist activity at multiple receptor subtypes, indicating its potential utility in treating schizophrenia .

Antiparasitic Efficacy

A recent investigation into the anthelmintic properties of pyrimidine derivatives revealed that certain compounds effectively paralyzed nematodes by activating nicotinic acetylcholine receptors. This finding supports the development of new antiparasitic agents based on the structure of this compound .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis of pyrimidine derivatives with thiophene substituents typically involves multi-step reactions. Key strategies include:
  • One-pot cyclocondensation : Inspired by dihydropyrimidine synthesis (e.g., Biginelli reaction variants), using thiourea, β-keto esters, and aldehydes under acidic conditions .
  • Stepwise functionalization : Introduce the thiophene-ethenyl group via Heck coupling or Wittig reactions to pre-formed pyrimidine cores, ensuring Z-configuration by controlling steric and electronic factors .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DCM) at 60–80°C improve regioselectivity, while inert atmospheres prevent oxidation of the dihydropyrimidine ring .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Z-configuration of the ethenyl group (coupling constants J=1012J = 10–12 Hz) and the dihydropyrimidine ring’s saturation .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous thienopyrimidines (e.g., C–H···π interactions in crystal packing) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • IR spectroscopy : Identifies key functional groups (e.g., C=N stretching at 1640–1680 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the binding affinity of this compound with biological targets, and what parameters should be considered in molecular docking studies?

  • Methodological Answer :
  • Target selection : Prioritize enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GABAA_A) based on structural similarities to active thienopyrimidine derivatives .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) optimized for heterocycles.
  • Parameters :
  • Flexible ligand docking : Account for rotatable bonds in the thiophene-ethenyl group.
  • Solvation effects : Include implicit solvent models (e.g., GB/SA).
  • Validation : Compare results with experimental binding data (e.g., fluorescence quenching, SPR) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes .

Q. What strategies are recommended for resolving contradictory data in biological activity assays involving this compound?

  • Methodological Answer :
  • Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to rule out false positives .
  • Dose-response curves : Ensure linearity across concentrations (1–100 µM) to identify non-specific cytotoxicity.
  • Structural analogs : Compare activity with methyl/chloro-substituted derivatives to isolate pharmacophoric groups .
  • Metabolite screening : Use LC-MS to detect degradation products that may interfere with assays .

Q. How does the stereochemistry at the Z-configured ethenyl group influence the compound’s pharmacological activity, and what methods can validate this configuration?

  • Methodological Answer :
  • Activity correlation : Z-isomers often show higher affinity due to planar alignment with hydrophobic pockets (e.g., in kinase binding sites) .
  • Validation techniques :
  • NOESY NMR : Detect spatial proximity between thiophene protons and pyrimidine methyl groups.
  • Circular dichroism (CD) : Chiral centers in related compounds exhibit distinct Cotton effects .
  • Crystallography : Resolve absolute configuration, as seen in thiopyrano-pyrimidine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Reactant of Route 2
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine

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